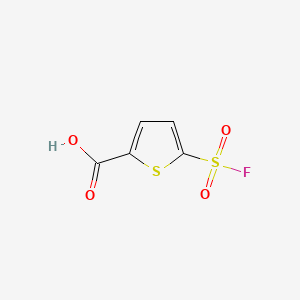
5-(fluorosulfonyl)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Fluorosulfonyl)thiophene-2-carboxylic acid (FSTC) is a fluorinated carboxylic acid that has been studied for its potential applications in a range of scientific research fields. FSTC has a unique chemical structure, containing both a thiophene ring and a fluorosulfonyl group. It is a colorless crystalline solid with a melting point of 158-160°C and is soluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
5-(fluorosulfonyl)thiophene-2-carboxylic acid has many potential applications in scientific research. It has been studied for its potential use as a catalyst for the synthesis of polymers and as a reagent for the synthesis of other compounds. It has also been used as a ligand for metal complexes, as a fluorescent dye, and as a reagent for the synthesis of metal-organic frameworks.
Wirkmechanismus
5-(fluorosulfonyl)thiophene-2-carboxylic acid is an electrophilic reagent, meaning that it is capable of reacting with nucleophiles (electron-rich species) to form new bonds. This is due to the presence of the fluorosulfonyl group, which is a highly electron-withdrawing group. The reaction is typically carried out in an aqueous solution, where the nucleophile is a water molecule.
Biochemical and Physiological Effects
5-(fluorosulfonyl)thiophene-2-carboxylic acid has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of some bacteria, although the mechanism of action is not yet known. It has also been shown to have anti-inflammatory and antioxidant properties in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
5-(fluorosulfonyl)thiophene-2-carboxylic acid has several advantages for use in lab experiments. It is a relatively stable compound, with a high melting point and low volatility. It is also soluble in most organic solvents, making it easy to work with. The main limitation of 5-(fluorosulfonyl)thiophene-2-carboxylic acid is its relatively low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for the use of 5-(fluorosulfonyl)thiophene-2-carboxylic acid in scientific research. Further research is needed to determine its potential as an antimicrobial agent or as a drug delivery system. Additionally, its potential as a catalyst for the synthesis of polymers or other compounds should be explored. Finally, its potential as a fluorescent dye or a ligand for metal complexes should also be investigated.
Synthesemethoden
5-(fluorosulfonyl)thiophene-2-carboxylic acid can be synthesized through the reaction of 5-bromo-2-fluorosulfonylthiophene and chloroacetic acid in the presence of a base. The reaction is carried out in an aqueous solution at a temperature of 80°C for 1-2 hours. The product is then isolated by filtration and recrystallized from methanol or ethanol.
Eigenschaften
IUPAC Name |
5-fluorosulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FO4S2/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLIIAGYSBAJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FO4S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B6604758.png)


![4-(carbamoylmethoxy)-N-[(furan-2-yl)methyl]-3-hydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B6604784.png)
![(1S,5R,7R)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604792.png)
![1-[2-(benzenesulfonyl)-1-{3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-5-yl}ethyl]-5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B6604793.png)
![5-[(1S)-1-aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride](/img/structure/B6604800.png)
![tert-butyl 4-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)piperidine-1-carboxylate](/img/structure/B6604808.png)
![rac-methyl (1R,5R,6S)-3-benzyl-6-methyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6604810.png)
![rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B6604814.png)

![3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid](/img/structure/B6604825.png)
![rac-methyl (1R,5S,6S)-3-benzyl-6-fluoro-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6604836.png)